molecular formula C23H30N2O5S B12191708 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-4-methoxybenzenesulfonyl)piperazine

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-4-methoxybenzenesulfonyl)piperazine

Cat. No.: B12191708
M. Wt: 446.6 g/mol
InChI Key: FBVQOOLWETWIGS-UHFFFAOYSA-N
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Description

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-4-methoxybenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole moiety and a tert-butyl methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-4-methoxybenzenesulfonyl)piperazine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Preparation of the Piperazine Derivative: The piperazine ring is functionalized by reacting with the benzodioxole moiety using a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

    Introduction of the Sulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with 3-tert-butyl-4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-4-methoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Quinones derived from the benzodioxole moiety.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-4-methoxybenzenesulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its piperazine core.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study enzyme interactions and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-4-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: The compound could modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol:

    3-tert-Butyl-4-methoxybenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

Uniqueness

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-4-methoxybenzenesulfonyl)piperazine is unique due to its combination of a benzodioxole moiety and a sulfonylated piperazine ring, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C23H30N2O5S

Molecular Weight

446.6 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-tert-butyl-4-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C23H30N2O5S/c1-23(2,3)19-14-18(6-8-20(19)28-4)31(26,27)25-11-9-24(10-12-25)15-17-5-7-21-22(13-17)30-16-29-21/h5-8,13-14H,9-12,15-16H2,1-4H3

InChI Key

FBVQOOLWETWIGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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